Peroxyphosphoric acid, also known as peroxymonophosphoric acid, is an oxyacid of phosphorus with the chemical formula . This compound is characterized by its high reactivity due to the presence of peroxide linkages, which contribute to its strong oxidizing properties. It is typically encountered as a colorless, viscous liquid and is known for its ability to release oxygen upon decomposition, making it useful in various chemical applications. The compound was first synthesized in 1910 by Julius Schmidlin and Paul Massini through reactions involving phosphorus pentoxide and hydrogen peroxide .
The synthesis of peroxyphosphoric acid typically involves several methods:
Peroxyphosphoric acid finds utility in various fields:
Research on the interactions of peroxyphosphoric acid with other substances indicates that it can react vigorously with reducing agents and certain metals, potentially leading to hazardous situations such as the release of flammable hydrogen gas. Studies have shown that it can effectively oxidize organic substrates under controlled conditions, highlighting its potential as a reagent in synthetic organic chemistry .
Peroxyphosphoric acid is part of a family of related compounds known as peroxyacids. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Peracetic Acid | A common peroxyacid used for disinfection; less reactive than peroxyphosphoric acid. | |
Peroxydiphosphoric Acid | A related compound that serves as a precursor; less studied than peroxymonophosphoric acid. | |
Peroxybenzoic Acid | Known for its use in Baeyer-Villiger oxidation; more stable than peroxyphosphoric acid. | |
Peroxymonophosphoric Acid | Similar structure but different reactivity profile; often used interchangeably in some reactions. |
Peroxyphosphoric acid stands out due to its unique ability to oxidize a wide range of organic substrates effectively while being less stable than some other peroxyacids, which makes it particularly valuable in synthetic chemistry applications .
The discovery of peroxyphosphoric acid stands as a remarkable achievement in early twentieth-century chemistry, representing one of the first successful attempts to synthesize peroxide-containing phosphorus compounds. Julius Schmidlin and Paul Massini achieved this breakthrough in 1910, establishing the foundation for an entirely new class of phosphorus oxoacids. Their pioneering work emerged during a period of intense chemical exploration, when researchers were actively investigating novel methods for incorporating peroxide functionalities into various molecular frameworks.
The initial characterization efforts revealed that peroxyphosphoric acid exists primarily as peroxymonophosphoric acid with the molecular formula hydrogen three phosphorus oxygen five, appearing as a colorless, viscous liquid under standard conditions. The researchers' early observations documented the compound's remarkable stability considering its peroxide content, noting its resistance to immediate decomposition under ambient conditions. These initial findings established peroxyphosphoric acid as a unique member of the phosphorus oxoacid family, distinguished by its peroxide linkages that confer distinctive chemical reactivity patterns.
Concurrent with the discovery of peroxymonophosphoric acid, Schmidlin and Massini also successfully characterized peroxydiphosphoric acid, though this compound was obtained in notably poor yields through their initial synthetic approaches. The simultaneous discovery of both compounds provided crucial insights into the potential for creating multiple peroxyphosphoric acid variants, each with distinct structural characteristics and reactivity profiles. The researchers recognized that these compounds represented an entirely new category of phosphorus chemistry, with applications extending beyond simple academic curiosity.
The early characterization work established several fundamental properties that continue to define our understanding of peroxyphosphoric acid today. The compound was identified as a triprotic acid with distinctive acid dissociation constants, exhibiting stepwise ionization behavior that reflected the complex electronic environment created by the peroxide functionality. These early measurements provided the first quantitative data regarding the compound's behavior in aqueous solutions, establishing benchmark values that have guided subsequent research efforts.
Property | Peroxymonophosphoric Acid | Peroxydiphosphoric Acid |
---|---|---|
Molecular Formula | H₃PO₅ | H₄P₂O₈ |
Physical Appearance | Colorless viscous liquid | Colorless solid |
Discovery Year | 1910 | 1910 |
Discoverers | Julius Schmidlin and Paul Massini | Julius Schmidlin and Paul Massini |
Initial Yield | Variable | Poor |
The original synthesis method developed by Schmidlin and Massini involved the direct reaction between phosphorus pentoxide and highly concentrated aqueous hydrogen peroxide solutions. This pioneering approach, while groundbreaking, presented significant practical challenges due to the extremely vigorous nature of the reaction. The researchers noted that the process was difficult to control, with the potential for rapid exothermic reactions that could lead to dangerous conditions and inconsistent product yields.
The fundamental reaction pathway established by these early researchers involved the interaction of phosphorus pentoxide with two equivalents of hydrogen peroxide in the presence of water, producing two equivalents of peroxymonophosphoric acid. Alternative synthetic routes were also explored using metaphosphoric acid and diphosphoric acid as starting materials, demonstrating the versatility of peroxide incorporation into various phosphorus-containing precursors. These early investigations revealed that multiple pathways could lead to peroxyphosphoric acid formation, though each approach presented unique challenges regarding reaction control and product purification.
A significant advancement in synthesis methodology came in 1937 when Gerrit Toennies introduced the use of acetonitrile as an inert solvent to moderate the vigorous reaction between phosphorus pentoxide and hydrogen peroxide. This innovation represented a crucial step forward in making peroxyphosphoric acid synthesis more practical and controllable. Toennies demonstrated that the presence of an appropriate inert solvent could significantly reduce the reaction's violence while maintaining acceptable conversion rates. However, his investigations also revealed that not all solvents were suitable for this purpose, as attempts using diethyl ether or isoamyl alcohol proved unsuccessful.
The development of contemporary synthesis methods has built upon these historical foundations while incorporating modern understanding of reaction kinetics and safety considerations. Current approaches typically utilize phosphorus pentoxide and concentrated hydrogen peroxide within inert solvents such as acetonitrile or carbon tetrachloride. The reaction stoichiometry has been refined to optimize conversion efficiency, with the standard protocol employing tetraphosphorus decoxide, four equivalents of hydrogen peroxide, and two equivalents of water to produce four equivalents of peroxymonophosphoric acid.
More recent methodological innovations have introduced biphasic reaction systems designed to provide even greater control over the synthesis process. These advanced approaches utilize carbon tetrachloride suspensions of phosphorus pentoxide, with concentrated hydrogen peroxide added slowly under vigorous stirring at carefully controlled low temperatures. The implementation of precise temperature control through gradual hydrogen peroxide addition has proven critical for achieving optimal conversion rates, with typical conditions involving phosphorus pentoxide to hydrogen peroxide ratios of 0.5 to 1, seventy percent hydrogen peroxide solutions, reactions conducted at two degrees Celsius, and reaction times extending from 120 to 180 minutes.
Synthesis Method | Year Introduced | Key Innovation | Advantages | Limitations |
---|---|---|---|---|
Direct P₂O₅/H₂O₂ | 1910 | First successful synthesis | Established fundamental chemistry | Vigorous, difficult to control |
Acetonitrile mediation | 1937 | Inert solvent introduction | Improved reaction control | Solvent limitations identified |
Biphasic system | Recent | Temperature and phase control | Enhanced conversion rates | Increased complexity |
The structural understanding of peroxyphosphoric acid has evolved significantly since its initial discovery, progressing from basic empirical formulations to sophisticated molecular characterizations that incorporate advanced spectroscopic and crystallographic techniques. Early structural investigations relied primarily on elemental analysis and basic chemical reactivity studies to establish the fundamental composition and connectivity patterns within the molecule. These preliminary efforts established the presence of peroxide functionality and confirmed the phosphorus oxidation state, but provided limited insight into detailed molecular geometry and electronic structure.
The recognition that peroxyphosphoric acid exists as a triprotic acid with specific acid dissociation constants marked an important milestone in structural understanding. The measured values of 1.1, 5.5, and 12.8 for the three sequential ionization processes provided crucial information about the electronic environment surrounding the phosphorus center and the relative acidities of the various hydroxyl groups. These measurements revealed that the peroxide functionality significantly influences the overall electronic distribution within the molecule, creating a unique ionization pattern distinct from conventional phosphoric acid derivatives.
Advanced spectroscopic techniques have revolutionized our understanding of peroxyphosphoric acid structure, with phosphorus-31 nuclear magnetic resonance spectroscopy proving particularly valuable for characterizing the phosphorus environment. The development of sophisticated nuclear magnetic resonance methodologies has enabled researchers to distinguish between different phosphorus-containing species in complex mixtures, providing unprecedented insights into reaction mechanisms and product distributions. These spectroscopic advances have been instrumental in confirming the structural assignments made through earlier chemical methods and have revealed subtle structural features that were previously undetectable.
The discovery that peroxymonophosphoric acid is stabilized by intramolecular hydrogen bonding represents a significant advancement in structural understanding. This finding explains the compound's relative stability despite containing reactive peroxide functionality and provides insight into the preferred conformational arrangements adopted by the molecule in solution. The intramolecular hydrogen bonding pattern creates a stabilized structure that influences both the chemical reactivity and physical properties of the compound.
Modern structural investigations have also revealed important insights into the behavior of peroxyphosphoric acid in aqueous solutions, particularly regarding its hydrolysis reactions that convert the compound to hydrogen peroxide and phosphoric acid. The kinetic studies of this hydrolysis process have provided valuable information about the mechanism of peroxide bond cleavage and the factors that influence the compound's stability under various conditions. These investigations have established that the hydrolysis process follows predictable kinetic patterns that can be used to predict the compound's behavior in different environments.
The structural relationship between peroxymonophosphoric acid and peroxydiphosphoric acid has been elucidated through comparative studies that highlight the similarities and differences between these related compounds. Peroxydiphosphoric acid features two tetrahedral phosphorus centers linked by a peroxide group, representing a dimeric extension of the basic peroxyphosphoric acid structural motif. This structural comparison has provided valuable insights into the factors that control the formation of different peroxyphosphoric acid derivatives and has guided the development of selective synthesis strategies.
Structural Feature | Discovery Period | Analytical Method | Significance |
---|---|---|---|
Triprotic acid behavior | 1910-1920 | Potentiometric titration | Established ionization pattern |
Intramolecular hydrogen bonding | 1950-1960 | Infrared spectroscopy | Explained stability |
Phosphorus environment | 1970-1980 | ³¹P Nuclear Magnetic Resonance | Detailed electronic structure |
Hydrolysis mechanism | 1980-1990 | Kinetic studies | Stability predictions |
Comparative structures | 1990-2000 | X-ray crystallography | Structural relationships |
The molecular formula of peroxyphosphoric acid is H₃PO₅, with a molecular weight of 113.99 grams per mole [2] [3]. The compound is registered under the Chemical Abstracts Service number 13598-52-2 [2] [23]. The structural representation can be expressed through various notational systems, including the SMILES notation OOP(O)(O)=O and the International Chemical Identifier InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4) [14].
Property | Value |
---|---|
Chemical Formula | H₃PO₅ |
Molecular Weight | 113.99 g/mol |
CAS Registry Number | 13598-52-2 |
ChEBI ID | CHEBI:29282 |
PubChem CID | 6326786 |
ChemSpider ID | 4885506 |
The elemental composition analysis reveals that the compound consists of three hydrogen atoms, one phosphorus atom, and five oxygen atoms [2] [3]. The mass percentage distribution shows oxygen as the predominant component at 70.18%, followed by phosphorus at 27.17%, and hydrogen at 2.65% of the total molecular mass.
Element | Number of Atoms | Atomic Mass (u) | Total Mass (u) | Mass Percentage (%) |
---|---|---|---|---|
Hydrogen (H) | 3 | 1.008 | 3.024 | 2.65 |
Phosphorus (P) | 1 | 30.97 | 30.970 | 27.17 |
Oxygen (O) | 5 | 15.999 | 79.995 | 70.18 |
Total | 9 | - | 113.99 | 100.00 |
The molecular configuration of peroxyphosphoric acid centers around a phosphorus atom that adopts a tetrahedral geometry [8] [10]. The phosphorus atom exists in the +5 oxidation state, which is characteristic of phosphoric acid derivatives [26] [28]. The covalency of phosphorus in this compound is five, meaning it forms five covalent bonds with surrounding atoms [10].
The bonding pattern consists of four phosphorus-oxygen bonds arranged in a tetrahedral configuration around the central phosphorus atom [8] [10]. Specifically, the molecule contains two phosphorus-hydroxyl bonds (P-OH), one phosphorus-peroxide bond (P-OOH), and one phosphorus-oxygen double bond (P=O) [8]. The peroxide linkage (-O-O-) represents the distinctive structural feature that differentiates this compound from conventional phosphoric acid derivatives [4] [6].
Parameter | Value |
---|---|
Central Atom | Phosphorus (P) |
Phosphorus Oxidation State | +5 |
Phosphorus Covalency | 5 |
Molecular Geometry around P | Tetrahedral |
Bond Angle (ideal) | 109.5° |
Number of P-O bonds | 4 |
Number of P-OH bonds | 2 |
Number of P-OOH bonds | 1 |
SMILES Notation | OOP(O)(O)=O |
InChI | InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4) |
InChIKey | MPNNOLHYOHFJKL-UHFFFAOYSA-N |
The tetrahedral arrangement results in ideal bond angles of approximately 109.5 degrees around the phosphorus center [13]. The phosphorus-oxygen bond distances are expected to be close to 1.53 Angstroms, consistent with typical phosphorus-oxygen bonds in phosphate compounds [24]. The peroxide bond (O-O) introduces structural strain and reactivity that contributes to the compound's oxidizing capabilities [9].
The nomenclature of peroxyphosphoric acid follows established International Union of Pure and Applied Chemistry conventions for phosphorus-containing compounds [14]. The primary IUPAC name is phosphoroperoxoic acid, which reflects the presence of both phosphoric and peroxide functional groups within the molecular structure [14]. An alternative IUPAC designation is (dioxidanido)dihydroxidooxidophosphorus, which provides a more detailed description of the oxidation states and bonding arrangements [14].
The compound is commonly referred to by several alternative names in scientific literature [2] [3] [14]. These include peroxymonophosphoric acid, which emphasizes its monomeric nature relative to peroxydiphosphoric acid, and peroxomonophosphoric acid, which represents a variant spelling of the same concept [2] [3]. Additional designations include oxidanyl dihydrogen phosphate and hydroxy dihydrogen phosphate, which reflect different approaches to describing the hydrogen bonding patterns [2] [3].
Nomenclature System | Name |
---|---|
IUPAC Name (Primary) | phosphoroperoxoic acid |
IUPAC Name (Alternative) | (dioxidanido)dihydroxidooxidophosphorus |
Common Name | peroxyphosphoric acid |
Alternative Name 1 | peroxymonophosphoric acid |
Alternative Name 2 | peroxomonophosphoric acid |
Alternative Name 3 | oxidanyl dihydrogen phosphate |
Alternative Name 4 | hydroxy dihydrogen phosphate |
Alternative Name 5 | dihydroxyphosphonic acid |
Alternative Name 6 | monoperoxyphosphoric acid |
The systematic nomenclature reflects the compound's classification as a phosphorus oxoacid, specifically one containing peroxide functionality [2] [14]. The term "peroxy" indicates the presence of the -O-O- linkage, while "phosphoric" denotes the phosphorus-centered acid structure [14]. The multiplicity indicator "mono" distinguishes this compound from related peroxydiphosphoric acid, which contains two phosphorus centers [4] [6].